RecG protein - 145137-68-4

RecG protein

Catalog Number: EVT-1516857
CAS Number: 145137-68-4
Molecular Formula: C53H67N9O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RecG protein is sourced from the bacterium Escherichia coli, specifically the K-12 substrain MG1655. It is classified under the enzyme category of ATP-dependent helicases, which utilize energy from ATP hydrolysis to facilitate the unwinding of DNA . The protein consists of 693 amino acids and is located in the cytosol of the bacterial cell .

Synthesis Analysis

Methods and Technical Details

The synthesis of RecG protein can be achieved through various methods, including:

  • Cell-Free Protein Expression Systems: Utilizing eukaryotic systems like Rabbit Reticulocyte Lysate or Wheat Germ Extract allows for post-translational modifications that are often necessary for proper protein folding and activity .
  • Recombinant DNA Technology: This involves cloning the recG gene into an expression vector, followed by transformation into a suitable host organism (e.g., E. coli). The host cells are then cultured to induce protein expression, typically through IPTG induction or similar methods.

The purification of RecG can be performed using affinity chromatography techniques, often taking advantage of tags such as His-tags or GST-tags that facilitate isolation from cell lysates .

Molecular Structure Analysis

Structure and Data

RecG protein has a well-characterized structure that includes several functional domains essential for its helicase activity. The crystal structure reveals that it forms a monomeric unit with specific binding sites for ATP and DNA substrates. The helicase domain is crucial for its ability to unwind double-stranded DNA, while additional domains contribute to substrate recognition and binding affinity .

Key structural features include:

  • Nucleotide Binding Site: Essential for ATP hydrolysis.
  • DNA Binding Regions: Allow interaction with branched DNA structures.

The structural data available through databases like UniProt provides insights into its amino acid sequence and functional motifs that are critical for its activity .

Chemical Reactions Analysis

Reactions and Technical Details

RecG catalyzes several important biochemical reactions:

  • ATP Hydrolysis: The reaction can be summarized as:
    ATP+supercoiled duplex DNA+H2OADP+2single stranded DNA+phosphate+H+\text{ATP}+\text{supercoiled duplex DNA}+\text{H}_2\text{O}\rightarrow \text{ADP}+2\text{single stranded DNA}+\text{phosphate}+\text{H}^+

This reaction highlights the role of RecG in converting ATP energy into mechanical work to unwind DNA structures .

  • Branch Migration: RecG facilitates the movement of branch points in DNA structures, which is vital for resolving complex DNA intermediates during replication and repair processes .
Mechanism of Action

Process and Data

The mechanism by which RecG operates involves several key steps:

  1. Binding: RecG binds to branched DNA structures, such as Holliday junctions.
  2. Translocation: Utilizing ATP hydrolysis, RecG translocates along the DNA, unwinding it in the process.
  3. Branch Migration: It promotes branch migration, effectively resolving complex structures that could impede replication or lead to genomic instability.

This process is crucial for preventing excessive levels of single-stranded DNA, which can lead to mutagenesis if not properly managed .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RecG protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 78 kDa based on its amino acid composition.
  • Isoelectric Point: The isoelectric point may vary based on post-translational modifications but generally falls within a neutral pH range.
  • Stability: RecG maintains structural integrity under physiological conditions but may require specific buffers or salts for optimal activity during experimental assays.

These properties are critical for understanding how RecG functions within cellular environments and how it can be manipulated in laboratory settings .

Applications

Scientific Uses

RecG protein has significant applications in various scientific fields:

  • Molecular Biology Research: It serves as a model system for studying helicase function and mechanisms of DNA repair.
  • Genetic Engineering: Understanding RecG's role can aid in developing strategies for manipulating genetic material, particularly in bacterial systems.
  • Therapeutic Development: Insights into RecG's mechanisms may inform approaches to target bacterial infections or enhance antibiotic efficacy by disrupting DNA repair pathways.
Structural Characterization of RecG Protein

Domain Architecture and Conserved Motifs

RecG is a monomeric superfamily 2 (SF2) DNA helicase conserved across bacteria and plants. Its multidomain structure comprises three distinct regions:

  • N-terminal Wedge Domain (Domain 1; residues 1–350): Features a Greek key motif (residues 154–252) and an antiparallel four-helix bundle. This domain recognizes and binds branched DNA structures (e.g., Holliday junctions, replication forks) through a specialized "wedge" that inserts into DNA junctions to separate duplexes [5] [9]. Key aromatic residues (Phe204, Tyr208) stabilize DNA unwinding via base stacking [5] [9].
  • Central Helicase Domains (Domains 2–3; residues 351–780): Contain seven conserved SF2 helicase motifs (I, Ia, II–VI), including a Q-motif for ATP binding and a TRG (Translocation in RecG) motif essential for dsDNA translocation [7] [10]. Domain 2 (residues 351–549) and Domain 3 (residues 550–780) form RecA-like ATPase lobes that hydrolyze ATP to fuel translocation.
  • C-terminal Hook (residues 730–780): Connects Domains 1 and 3, facilitating interdomain communication during DNA remodeling [5].

Table 1: Functional Domains of RecG Protein

DomainResidue RangeKey Structural FeaturesPrimary Functions
N-terminal Wedge1–350Greek key motif, β-hairpinBranch point recognition, strand separation
Helicase Domain 2351–549SF2 motifs I, Ia, II, IIIATP binding, nucleotidic activity
Helicase Domain 3550–780SF2 motifs IV–VI, TRG motifDNA translocation, ATP hydrolysis
C-terminal Hook730–780α-helical linkerInterdomain coordination

Crystal Structure Analysis of RecG-DNA Complexes

The crystal structure of Thermotoga maritima RecG bound to a model replication fork (PDB: 1GM5) reveals how RecG engages stalled forks [4] [5]:

  • The wedge domain binds the fork junction, with the lagging strand template accommodated in a groove too narrow for duplex DNA, forcing strand separation.
  • The parental duplex DNA (lagging arm) aligns with the helicase domains, though only 10 bp were resolved, insufficient to reach the ATPase motor [4] [10].
  • DNA binding induces a 25–40° bend in the parental duplex to accommodate simultaneous engagement of the wedge and motor domains. Cryo-EM modeling of chromatin remodelers suggests full engagement requires ≥25 bp of duplex DNA [10].
  • The TRG motif (residues 624–644 in T. maritima), though partially disordered in the crystal structure, is positioned to interact with translocating DNA [10].

Role of the C-Terminal Domain in Substrate Binding and Helicase Activity

The C-terminal region (Domains 2–3) harbors the helicase core, with key residues directly impacting ATPase and unwinding activities:

  • ATPase Motifs: Mutations in motif I (e.g., K321A in M. tuberculosis RecG) abolish ATP hydrolysis and helicase activity by disrupting nucleotide coordination [7].
  • TRG Motif: Loop mutations (e.g., R627A) disrupt fork regression by impairing dsDNA translocation. This motif couples ATP hydrolysis to mechanical movement [7] [10].
  • Substrate Specificity: While the wedge domain recognizes branched DNA, the C-terminal domains confer DNA-dependent ATPase activation. RecG exhibits highest ATPase activity on negatively supercoiled DNA and Holliday junctions, with Kcat values ~5-fold higher than on ssDNA [3].
  • SSB Protein Synergy: The single-stranded DNA-binding protein (SSB) stabilizes RecG binding to fork substrates, increasing loading efficiency by 3-fold and enabling bidirectional translocation along parental duplexes [6] [8].

Conformational Dynamics During ATP Hydrolysis

RecG undergoes nucleotide-dependent conformational changes critical for DNA remodeling:

  • ATP Binding: Under dilute conditions, ATP binding triggers an α-helix to β-strand transition in the helicase domains, likely representing an "active" state. Molecular crowding (e.g., 40% PEG 200) stabilizes the α-helical conformation, suggesting cellular conditions favor a "preactive" state [1].
  • DNA-Induced Motor Rearrangement: DEER spectroscopy reveals DNA binding displaces the ATPase-C lobe by ~10 Å away from the wedge domain. This reorientation aligns the parental duplex with the motor and requires an intact TRG loop [10].
  • Processivity Mechanism: The wedge domain anchors the branch point, while ATP hydrolysis drives stepwise 3′→5′ translocation along the lagging strand. Each ATP cycle induces a "power stroke" that closes the ATPase cleft, pulling DNA through the wedge [4] [10].

Table 2: Conformational States of RecG During Catalysis

StateStructural FeaturesFunctional Role
Apo (no ATP/DNA)α-helix-rich wedge; flexible motor domainsInactive, autoinhibited
ATP-boundβ-strand formation in motor domainsPre-translocation state
DNA-boundATPase-C lobe displaced; TRG loop engaged with DNAFork recognition, duplex bending
ATP hydrolysisCleft closure between ATPase N/C lobesdsDNA translocation, fork reversal

Concluding RemarksRecG’s domain architecture exemplifies a specialized molecular machine that couples ATP-driven translocation to replication fork remodeling. Its wedge domain acts as a structural scaffold for branch recognition, while the SF2 motor enables forceful dsDNA translocation. Conformational plasticity—modulated by DNA, ATP, and protein partners like SSB—underpins RecG’s role in genome stability. Future structural studies of full-length RecG bound to extensive duplex DNA will refine models of its translocation mechanism.

Properties

CAS Number

145137-68-4

Product Name

RecG protein

Molecular Formula

C53H67N9O5

Synonyms

RecG protein

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